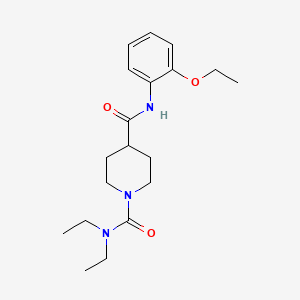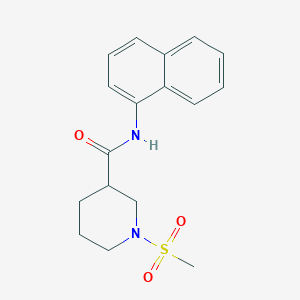![molecular formula C16H29N3O B5326573 N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride](/img/structure/B5326573.png)
N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of anxiety and depression. It belongs to a class of drugs called spirocyclic compounds, which are known for their unique chemical structure and potential therapeutic benefits. In
Mécanisme D'action
The exact mechanism of action of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is known to play a role in the regulation of mood and anxiety, and drugs that target this receptor have been shown to have anxiolytic and antidepressant effects. By blocking the activity of the 5-HT2C receptor, this compound may help to reduce anxiety and improve mood.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, this compound has been shown to increase the expression of certain genes involved in neuroplasticity, which may help to improve mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride for lab experiments is its high selectivity for the 5-HT2C receptor. This selectivity makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride. One area of research is the development of more potent analogs of this compound, which may have improved therapeutic efficacy. Another area of research is the investigation of the role of the 5-HT2C receptor in other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the safety and efficacy of this compound in clinical trials will need to be further evaluated before it can be approved for use as a drug for the treatment of anxiety and depression.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride involves a multi-step process that starts with the reaction of cyclohexanone with 1,2-diaminocyclohexane to form a spirocyclic intermediate. This intermediate is then reacted with N-methylisatoic anhydride to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for further development as a drug for these indications. In addition, this compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O/c20-15(18-11-14-5-2-1-3-6-14)19-10-4-7-16(13-19)8-9-17-12-16/h14,17H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARXWFZMCVOXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-N'-{[1-(pyridin-4-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5326492.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326499.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326508.png)
![(3S*,4R*)-1-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5326511.png)
![2-[3-(4-fluorophenyl)acryloyl]benzoic acid](/img/structure/B5326522.png)


![3-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B5326537.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B5326542.png)

![1-[3-(4-methoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5326553.png)
![N-(4-ethoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5326564.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326571.png)